2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile 2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile
Brand Name: Vulcanchem
CAS No.: 497060-47-6
VCID: VC0485770
InChI: InChI=1S/C15H16N4O/c1-2-3-8-20-13-6-4-12(5-7-13)11-19-15(10-17)14(18)9-16/h4-7,11H,2-3,8,18H2,1H3/b15-14-,19-11?
SMILES: CCCCOC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N
Molecular Formula: C15H16N4O
Molecular Weight: 268.31g/mol

2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile

CAS No.: 497060-47-6

Main Products

VCID: VC0485770

Molecular Formula: C15H16N4O

Molecular Weight: 268.31g/mol

2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile - 497060-47-6

CAS No. 497060-47-6
Product Name 2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile
Molecular Formula C15H16N4O
Molecular Weight 268.31g/mol
IUPAC Name (Z)-2-amino-3-[(4-butoxyphenyl)methylideneamino]but-2-enedinitrile
Standard InChI InChI=1S/C15H16N4O/c1-2-3-8-20-13-6-4-12(5-7-13)11-19-15(10-17)14(18)9-16/h4-7,11H,2-3,8,18H2,1H3/b15-14-,19-11?
Standard InChIKey BNJAHKRXYYDKSJ-NHCILGORSA-N
Isomeric SMILES CCCCOC1=CC=C(C=C1)C=N/C(=C(/C#N)\N)/C#N
SMILES CCCCOC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N
Canonical SMILES CCCCOC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N
PubChem Compound 1714448
Last Modified Nov 13 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator